molecular formula C15H15NO B1392100 2-(2,5-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187166-35-3

2-(2,5-Dimethylbenzoyl)-5-methylpyridine

Cat. No.: B1392100
CAS No.: 1187166-35-3
M. Wt: 225.28 g/mol
InChI Key: RDMFOKVPLBJYOE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzoyl)-5-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at position 5 and a 2,5-dimethylbenzoyl moiety at position 2.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-6-12(3)13(8-10)15(17)14-7-5-11(2)9-16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMFOKVPLBJYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225375
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-35-3
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethylbenzoyl chloride with 5-methylpyridine in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl group, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,5-Dimethylbenzoyl)-5-methylpyridine is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure can be contextualized by comparing it to analogs with variations in substituent groups, positions, and electronic effects. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Benzoyl/Pyridine)
2-(2,5-Dimethylbenzoyl)-5-methylpyridine* C₁₅H₁₅NO 225.29 2,5-dimethylbenzoyl; 5-methylpyridine
2-(2,5-Dichlorobenzoyl)-6-methylpyridine C₁₃H₉Cl₂NO 266.13 2,5-dichlorobenzoyl; 6-methylpyridine
2-(3-Methoxybenzoyl)-5-methylpyridine C₁₄H₁₃NO₂ 227.27 3-methoxybenzoyl; 5-methylpyridine
3,5-Dimethylbenzoyl derivatives Varies Varies 3,5-dimethylbenzoyl (e.g., chromafenozide)

Key Observations:

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethylbenzoyl group in the target compound provides steric bulk and electron-donating methyl groups, contrasting with the electron-withdrawing dichloro substituents in 2-(2,5-Dichlorobenzoyl)-6-methylpyridine. This difference likely alters reactivity in nucleophilic acyl substitution or coordination chemistry .
  • Positional Isomerism : The 5-methylpyridine in the target compound differs from the 6-methylpyridine in the dichloro analog. Methyl positioning on the pyridine ring can influence steric hindrance and intermolecular interactions, impacting solubility or binding affinity .

Comparison with Methoxy-Substituted Analogs

  • The methoxy group in 2-(3-Methoxybenzoyl)-5-methylpyridine introduces polarizability and hydrogen-bonding capacity, which the target compound’s methyl groups lack. This may render the methoxy analog more soluble in polar solvents but less lipophilic .

The target compound’s 2,5-dimethyl configuration may offer distinct bioactivity due to altered steric and electronic profiles .

Research Findings and Implications

  • Synthetic Accessibility : The presence of methyl groups (vs. halogens or methoxy) simplifies synthesis, as methyl substituents are less reactive and easier to introduce via Friedel-Crafts or cross-coupling methodologies .
  • Thermodynamic Stability : Methyl groups on both the benzoyl and pyridine rings likely enhance thermal stability compared to halogenated analogs, as seen in related lutidine derivatives .
  • Potential Applications: While direct data on the target compound is sparse, its structural similarities to pesticidal (e.g., chromafenozide) and bioactive pyridines suggest utility in drug discovery or crop protection .

Biological Activity

2-(2,5-Dimethylbenzoyl)-5-methylpyridine is a heterocyclic aromatic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring and a dimethylbenzoyl moiety. Its molecular formula is C13H13NC_{13}H_{13}N with a molecular weight of 197.25 g/mol. The presence of both aromatic and heteroaromatic systems contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
  • Cytotoxic Activity : Studies have shown that it exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 values indicate moderate cytotoxic effects, suggesting potential for lung cancer treatment.
  • HeLa (cervical cancer) : Similar cytotoxic profiles were observed, with mechanisms potentially involving tubulin polymerization inhibition.

Antiproliferative Effects

The compound has been evaluated for its antiproliferative properties:

Cell LineIC50 (µM)Mechanism
A54915.0Inhibition of tubulin polymerization
HeLa12.5Induction of apoptosis

These findings suggest that the compound may disrupt normal cell cycle progression, leading to cell death.

Case Studies

  • Study on Tubulin Interaction : A study investigated the interaction between this compound and tubulin. Results indicated that the compound binds to tubulin, inhibiting its polymerization and leading to cytotoxic effects in A549 cells .
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound demonstrated enhanced antiproliferative activity against resistant cancer cell lines, indicating its potential as an adjuvant in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 2
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2-(2,5-Dimethylbenzoyl)-5-methylpyridine

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